

L-640876: A Technical Guide to a Novel Semi-Synthetic Cephalosporin

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Compound of Interest

Compound Name: L-640876

Cat. No.: B1673793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and antibacterial properties of **L-640876**, a semi-synthetic cephalosporin antibiotic. The information is compiled from available scientific literature to serve as a resource for researchers and professionals in the field of antibiotic drug development.

Introduction and Discovery

L-640876 is a broad-spectrum, semi-synthetic β -lactam antibiotic belonging to the cephalosporin class. It was developed and characterized by researchers at Merck Sharp & Dohme Research Laboratories in the early 1980s. The discovery of **L-640876** was part of a broader effort to develop new cephalosporins with unique antibacterial profiles. Its full chemical name is 7- β -(1-benzylpyridinium-4-yl)-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylate.

The development of **L-640876** represents a period of significant research into modifying the core cephalosporin structure to enhance antibacterial activity, improve pharmacokinetic properties, and overcome emerging resistance mechanisms.

Antibacterial Spectrum and Efficacy

L-640876 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its in vitro and in vivo efficacy have been compared to other β -lactam antibiotics of its

era, including mecillinam, ceftiofur, and ceftiofur.

In Vitro Activity

The in vitro antibacterial activity of **L-640876** has been evaluated against a variety of bacterial strains. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

Bacterial Species	Strain(s)	MIC ₉₀ (µg/mL)
Escherichia coli	Not Specified	0.125
Salmonella choleraesuis	Not Specified	2
Salmonella typhimurium	Not Specified	4

Note: The data presented is based on available public information. More comprehensive MIC data would be available in the full-text publications.

Studies have shown that the in vitro activity of **L-640876** can be influenced by the composition of the culture medium and the size of the bacterial inoculum. Notably, its activity profile is most similar to that of mecillinam. The observed inoculum effect in some cases was correlated with the antibiotic's instability in the presence of certain β -lactamases and the presence of ionized compounds like sodium chloride in the medium.

In Vivo Efficacy

Preclinical in vivo studies in animal models have demonstrated the therapeutic potential of **L-640876**. In murine infection models, parenterally administered **L-640876** showed excellent therapeutic activity against a variety of pathogenic bacteria. Its potency was found to be comparable to ceftiofur against representative Gram-positive and Gram-negative organisms. In most cases, it was as potent as or more potent than ceftiofur and more effective than mecillinam.

Furthermore, **L-640876** has been evaluated for the treatment of induced enterotoxigenic colibacillosis (scours) in calves and piglets, indicating its potential for veterinary applications.

Mechanism of Action

As a member of the cephalosporin class of β -lactam antibiotics, **L-640876** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

- **Penetration of the Bacterial Cell Wall:** **L-640876** crosses the outer membrane of Gram-negative bacteria to reach the periplasmic space.
- **Binding to Penicillin-Binding Proteins (PBPs):** In the periplasm, **L-640876** covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
- **Inhibition of Peptidoglycan Synthesis:** The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall.
- **Cell Lysis:** The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Research has also indicated that sodium chloride can affect the membrane permeability and binding of **L-640876**, which may influence its antibacterial activity.

Experimental Protocols

Detailed experimental protocols for the studies on **L-640876** are described in the primary scientific literature from 1983. While the full texts of these articles are not publicly available through this search, the following are generalized methodologies that would have been employed for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution or agar dilution method would have been used to determine the MIC of **L-640876** against a panel of bacterial isolates.

- **Broth Microdilution:**

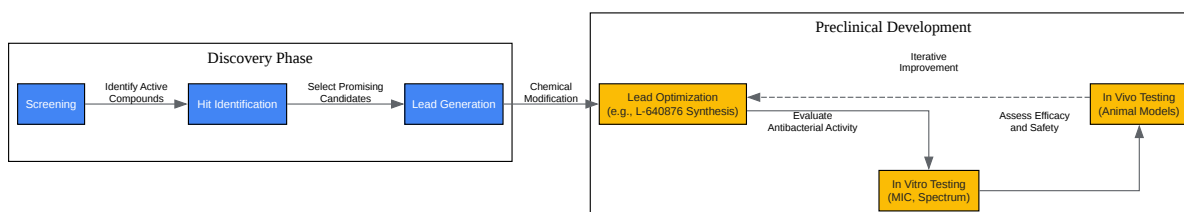
- A two-fold serial dilution of **L-640876** is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
- Each well is inoculated with a standardized suspension of the test bacterium.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Agar Dilution:
 - Serial dilutions of **L-640876** are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.
 - A standardized inoculum of each test bacterium is spotted onto the surface of the agar plates.
 - Plates are incubated as described above.
 - The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

In Vivo Efficacy Studies (Murine Infection Model)

- Infection: Mice are infected with a lethal or sublethal dose of a pathogenic bacterium (e.g., intraperitoneally or intramuscularly).
- Treatment: At a specified time post-infection, groups of mice are treated with varying doses of **L-640876**, a comparator antibiotic, or a vehicle control. The antibiotic is typically administered parenterally (e.g., subcutaneously or intravenously).
- Observation: The survival of the mice is monitored over a period of several days.
- Endpoint: The efficacy is often expressed as the median effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death.

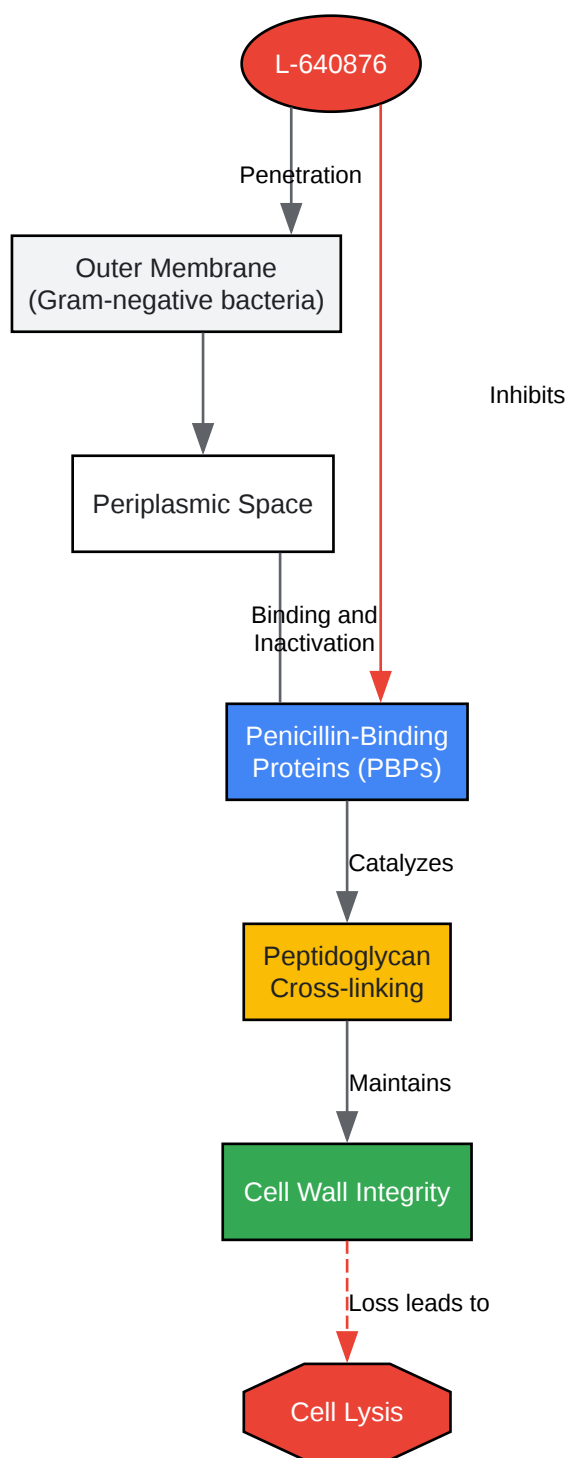
Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of **L-640876**.



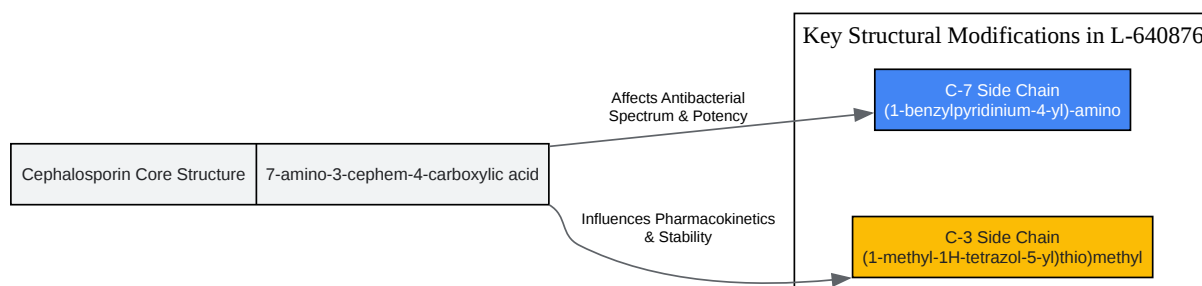
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Caption: Generalized workflow for the discovery and preclinical development of a new antibiotic like **L-640876**.



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Caption: Mechanism of action of **L-640876**, a cephalosporin antibiotic.



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Caption: Conceptual structure-activity relationship (SAR) for **L-640876**.

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